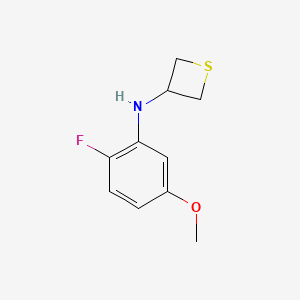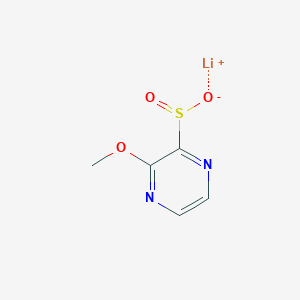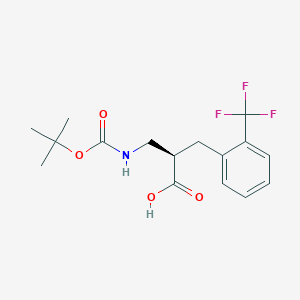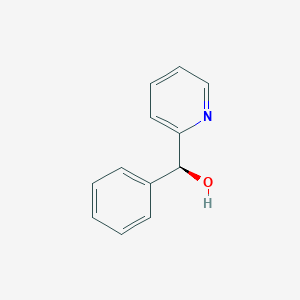
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine is an organic compound that features a bromine, fluorine, and nitro group attached to a benzene ring, with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-nitrophenyl)methanamine typically involves multi-step organic reactions. One common method includes the nitration of a bromofluorobenzene derivative followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.
Applications De Recherche Scientifique
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2-Bromo-6-fluoro-3-nitrophenyl)methanamine exerts its effects depends on its interaction with molecular targets. The presence of the nitro group can influence electron distribution, making the compound reactive in certain pathways. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-4-chloro-6-methylphenyl N-(4-fluoro-3-nitrophenyl)carbamate
Uniqueness
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine is unique due to the specific arrangement of its substituents, which can result in distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in research and industrial applications where specific chemical properties are required.
Propriétés
Formule moléculaire |
C7H6BrFN2O2 |
|---|---|
Poids moléculaire |
249.04 g/mol |
Nom IUPAC |
(2-bromo-6-fluoro-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H,3,10H2 |
Clé InChI |
KAQSBAOMWPZRHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)

![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)




![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)

![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)


![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)
